11,13-Dihydroivalin

Description

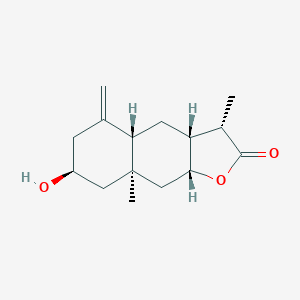

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11+,12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEGOJNBPHXMRU-GGZSWOCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2C[C@H]3C(=C)C[C@@H](C[C@@]3(C[C@H]2OC1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Sesquiterpenoid: A Technical Guide to the Natural Source and Isolation of 11,13-Dihydroivalin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of the sesquiterpenoid lactone, Ivalin, and the subsequent synthetic conversion to its derivative, 11,13-Dihydroivalin. While Ivalin is a known natural product, this compound is primarily recognized as a synthetic analog. This document details the experimental protocols for both the isolation of the parent compound and the synthesis of its dihydro-derivative, presenting quantitative data in accessible tables and illustrating key processes with clear diagrams.

Natural Source of Ivalin

The primary and most well-documented natural source of Ivalin is the plant species Geigeria aspera , a member of the Asteraceae family. This plant is notably found in southern Africa and is associated with "vermeersiekte" (vomiting disease) in ruminants due to its content of various sesquiterpene lactones, including Ivalin.

Isolation of Ivalin from Geigeria aspera

The isolation of Ivalin from Geigeria aspera involves a multi-step process encompassing extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of sesquiterpene lactones from this plant.

Experimental Protocol: Isolation of Ivalin

2.1.1. Plant Material Collection and Preparation:

-

Aerial parts of Geigeria aspera are collected.

-

The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

The dried material is then milled into a fine powder to increase the surface area for efficient extraction.

2.1.2. Extraction:

-

The powdered plant material is subjected to solvent extraction. Dichloromethane (DCM) is a commonly used solvent for the extraction of sesquiterpene lactones.

-

A substantial quantity of the powdered plant material (e.g., 1 kg) is macerated with a suitable volume of DCM (e.g., 5 L) at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation.

-

The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Chromatographic Purification:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

The crude DCM extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the polarity being increased by incrementally raising the proportion of ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., vanillin-sulfuric acid reagent with heating).

-

-

Further Purification:

-

Fractions containing Ivalin, as identified by comparison with a standard or by spectroscopic analysis, are pooled.

-

These pooled fractions may require further purification using techniques such as preparative TLC or repeated column chromatography with a shallower solvent gradient to achieve high purity.

-

Data Presentation: Isolation of Ivalin

| Parameter | Value/Description |

| Plant Source | Geigeria aspera (aerial parts) |

| Extraction Solvent | Dichloromethane (DCM) |

| Extraction Method | Maceration |

| Initial Purification | Silica Gel Column Chromatography |

| Elution Solvents | n-Hexane:Ethyl Acetate (gradient) |

| Final Purification | Preparative TLC / Re-chromatography |

Synthesis of this compound from Ivalin

As this compound is not typically found in nature, it is prepared synthetically from its precursor, Ivalin. The most direct method for this conversion is the selective catalytic hydrogenation of the exocyclic α,β-unsaturated double bond at the C11-C13 position of the γ-lactone ring.

Experimental Protocol: Synthesis of this compound

3.1.1. Reaction Setup:

-

A solution of pure Ivalin in a suitable solvent (e.g., ethanol or ethyl acetate) is prepared in a reaction vessel.

-

A catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is added to the solution.

3.1.2. Hydrogenation:

-

The reaction vessel is connected to a hydrogen gas source.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.

-

The progress of the reaction is monitored by TLC by observing the disappearance of the starting material (Ivalin).

3.1.3. Work-up and Purification:

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound is then purified by silica gel column chromatography using a suitable solvent system (e.g., n-hexane:ethyl acetate) to afford the pure product.

Data Presentation: Synthesis of this compound

| Parameter | Value/Description |

| Starting Material | Ivalin |

| Reaction Type | Catalytic Hydrogenation |

| Catalyst | Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) |

| Hydrogen Source | H₂ gas |

| Solvent | Ethanol or Ethyl Acetate |

| Reaction Conditions | Room Temperature, Atmospheric Pressure |

| Purification Method | Silica Gel Column Chromatography |

Visualizations

Isolation Workflow

Caption: Workflow for the isolation of Ivalin from Geigeria aspera.

Synthetic Pathway

Caption: Synthetic pathway for the conversion of Ivalin to this compound.

11,13-Dihydroivalin: A Technical Whitepaper on its Predicted Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 11,13-Dihydroivalin (CAS: 150150-61-1) is limited in publicly available scientific literature. This whitepaper extrapolates potential activities based on the known biological effects of its parent compound, Ivalin, and the broader class of sesquiterpene lactones. All data and experimental protocols presented herein are derived from studies on Ivalin and related compounds and should be considered as a predictive guide for future research on this compound.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide array of biological activities. It is a derivative of Ivalin, a compound isolated from various plant species, including Carpesium divaricatum. The structural difference between Ivalin and this compound lies in the saturation of the α-methylene-γ-lactone group, a feature often critical for the biological activity of sesquiterpene lactones. This document aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established profile of Ivalin and related molecules. The primary areas of focus will be its potential cytotoxic, anti-inflammatory, and antimicrobial properties.

Predicted Cytotoxic Activity

The cytotoxicity of sesquiterpene lactones is a well-documented phenomenon, with many compounds from this class exhibiting potent activity against various cancer cell lines. The parent compound, Ivalin, has been shown to possess significant cytotoxic effects.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of Ivalin against a human cancer cell line. This data provides a benchmark for the potential potency of its dihydro-derivative.

| Compound | Cell Line | IC50 Value | Reference |

| Ivalin | SMMC-7721 (Human Hepatocellular Carcinoma) | 4.34 ± 0.10 µM | [1] |

| Ivalin | HL7702 (Normal Human Liver Cell Line) | 25.86 ± 0.87 µM | [1] |

Mechanism of Action: Insights from Ivalin

Studies on Ivalin suggest that its cytotoxic effects are mediated through the induction of apoptosis. Key mechanistic aspects include:

-

Microtubule Depolymerization: Ivalin has been identified as a novel microtubule inhibitor, leading to cell cycle arrest in the G2/M phase.[1]

-

Mitochondria-Mediated Apoptosis: Ivalin induces apoptosis through the mitochondrial pathway, involving the overload of reactive oxygen species (ROS).[1]

-

NF-κB and p53 Activation: The apoptotic effect of Ivalin is associated with the activation of nuclear factor-κB (NF-κB) and subsequent induction of p53.[1]

The saturation of the 11,13-double bond in this compound may alter its reactivity and, consequently, its cytotoxic potency and mechanism. The α-methylene-γ-lactone moiety is often a key structural feature for the alkylating activity of sesquiterpene lactones, which contributes to their biological effects.

Experimental Protocols

The following is a detailed methodology for a typical in vitro cytotoxicity assay, based on protocols used for Ivalin.

Cell Viability Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., SMMC-7721) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathway

Caption: Proposed apoptotic signaling pathway of Ivalin.

Predicted Anti-inflammatory Activity

Sesquiterpene lactones are well-known for their anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. While no specific anti-inflammatory data exists for this compound, the general mechanisms of this class of compounds suggest it may possess such activity.

Potential Mechanisms of Action

The anti-inflammatory effects of sesquiterpene lactones are often mediated by:

-

Inhibition of NF-κB: This is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

-

Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Inhibition of Pro-inflammatory Enzymes: This includes enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Experimental Protocols

Nitric Oxide (NO) Production Assay in Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

-

Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve.

Signaling Pathway

Caption: General anti-inflammatory mechanism of sesquiterpene lactones.

Predicted Antimicrobial Activity

Sesquiterpene lactones have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi. The presence of the α,β-unsaturated carbonyl group is often crucial for this activity.

Potential Spectrum of Activity

Based on studies of related compounds, this compound could potentially exhibit activity against:

-

Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus species.

-

Fungi: Including various pathogenic yeasts and molds.

The saturation of the exocyclic double bond in this compound might reduce its antimicrobial efficacy compared to Ivalin, as this modification can decrease the compound's alkylating potential.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to reach the logarithmic growth phase.

-

Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the known pharmacological profile of its parent compound, Ivalin, and the broader class of sesquiterpene lactones provides a strong basis for predicting its potential as a cytotoxic, anti-inflammatory, and antimicrobial agent. The saturation of the 11,13-double bond is a key structural modification that warrants investigation to understand its impact on biological activity.

Future research should focus on:

-

In vitro screening: Evaluating the cytotoxic, anti-inflammatory, and antimicrobial activities of this compound using the standardized assays outlined in this paper.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

Structure-activity relationship (SAR) studies: Comparing the activity of this compound with that of Ivalin and other related sesquiterpene lactones to understand the role of the α-methylene-γ-lactone moiety.

The exploration of this compound's biological profile holds promise for the discovery of new therapeutic leads. The information presented in this whitepaper serves as a foundational guide for initiating such investigations.

References

Physicochemical Properties of 11,13-Dihydroivalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 11,13-Dihydroivalin, a sesquiterpene lactone of interest in phytochemical and pharmacological research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and general principles of sesquiterpene lactone chemistry. It includes tabulated summaries of predicted properties, detailed experimental protocols for their determination, and a workflow for the isolation and characterization of similar natural products. This document aims to serve as a valuable resource for researchers working with this compound and other related natural products.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family, such as those of the Inula genus.[1][2][3][4] These compounds are known for a wide range of biological activities, including anti-inflammatory and antitumor effects.[1][2][3] this compound is a derivative of Ivalin, a known eudesmanolide sesquiterpene lactone. The reduction of the exocyclic double bond at the 11,13-position can significantly influence the biological activity of these molecules. Understanding the physicochemical properties of this compound is crucial for its isolation, characterization, and further development as a potential therapeutic agent.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₁₅H₂₂O₃ | Based on the structure of Ivalin with a reduced 11,13-double bond. |

| Molecular Weight | ~250.33 g/mol | Calculated based on the predicted molecular formula. |

| Melting Point (°C) | Not available | Expected to be a crystalline solid. |

| Boiling Point (°C) | Not available | Likely to decompose at high temperatures. |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and methanol. | General solubility of sesquiterpene lactones. For stock solutions, storage at -20°C for short term and -80°C for long term is recommended to prevent degradation. |

| pKa | Not available | The lactone ring can be susceptible to hydrolysis under basic conditions. |

| Appearance | Colorless powder or gum | Typical appearance of isolated sesquiterpene lactones[5]. |

Spectroscopic Data (Predicted)

The following sections describe the expected spectroscopic features of this compound based on the analysis of related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for a sesquiterpene lactone structure. The reduction of the 11,13-double bond would result in the disappearance of the signals for the exocyclic methylene protons and the appearance of a doublet for the C-13 methyl group and a multiplet for the C-11 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Compared to its unsaturated analog, the signals for the sp² carbons of the exocyclic double bond (typically around 120-140 ppm) will be absent. Instead, new signals for the C-11 methine and C-13 methyl groups will appear in the aliphatic region (around 30-50 ppm and 10-20 ppm, respectively)[6].

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and other small molecules from the lactone ring and the sesquiterpene skeleton.

Infrared (IR) Spectroscopy

The IR spectrum will likely display a strong absorption band corresponding to the γ-lactone carbonyl stretching vibration, typically in the range of 1760-1780 cm⁻¹. Other characteristic bands for C-H and C-O stretching vibrations are also expected.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to determine the physicochemical properties of this compound.

Isolation and Purification

-

Protocol:

-

Extraction: The dried and powdered plant material (e.g., from an Inula species) is extracted with a suitable organic solvent such as methanol or ethanol at room temperature.

-

Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, which is likely to contain the sesquiterpene lactones, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing the target compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Melting Point Determination

-

Protocol:

-

A small amount of the purified solid is placed in a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly, and the temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting point range.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to aid in the complete structural elucidation.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Analysis: The mass-to-charge ratio of the molecular ion and fragment ions are recorded to determine the molecular weight and fragmentation pattern.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Visualizations

Workflow for Isolation and Characterization

Caption: Workflow for the isolation and characterization of this compound.

General Signaling Pathway for Bioactivity Screening

Given that specific signaling pathways for this compound are not yet elucidated, a general logical diagram for screening its biological activity, for instance, its potential anti-inflammatory effects, is presented.

Caption: Logical workflow for screening the anti-inflammatory activity of this compound.

Conclusion

This technical guide consolidates the predicted physicochemical properties and outlines the necessary experimental framework for the comprehensive characterization of this compound. While direct experimental data remains to be published, the information provided herein, based on analogous compounds, offers a solid foundation for researchers. The detailed protocols and workflows are intended to facilitate the isolation, identification, and biological evaluation of this and other related sesquiterpene lactones, thereby contributing to the advancement of natural product chemistry and drug discovery.

References

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. Sesquiterpene lactones from Inula hookeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 6. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of 11,13-Dihydroivalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 11,13-Dihydroivalin, a sesquiterpene lactone of scientific interest. This document details the spectroscopic data and experimental methodologies that have been pivotal in defining its molecular structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The structural framework of this compound has been primarily established through the application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy, which are fundamental to the assignment of its chemical structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.14 | dd | 4, 7 |

| H-5 | 2.75 | d | - |

| H-6 | 3.56 | dd | 9 |

| C₁₃-H₃ | 2.19 | s | - |

| C₁₄-H₃ | 1.65 | s | - |

| C₁₅-H₃ | 1.27 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound and Related Compounds

| Carbon | 11,13-Dihydroparthenolide (4) | 11α-Hydroxy-dihydroparthenolide (5) | 11β-Hydroxy-dihydroparthenolide (6) | Nor-sesquiterpene ketone (13) |

| 1 | 125.7 | 125.8 | 125.9 | 80.1 |

| 2 | 31.8 | 31.7 | 31.6 | 37.8 |

| 3 | 39.4 | 39.5 | 39.4 | 34.2 |

| 4 | 139.7 | 139.6 | 139.7 | 139.8 |

| 5 | 51.2 | 51.3 | 51.2 | 50.8 |

| 6 | 82.3 | 82.4 | 82.3 | 78.9 |

| 7 | 48.1 | 48.2 | 48.1 | 54.3 |

| 8 | 27.9 | 28.0 | 27.9 | 28.1 |

| 9 | 36.1 | 36.2 | 36.1 | 36.2 |

| 10 | 133.4 | 133.5 | 133.4 | 133.5 |

| 11 | 41.5 | 70.9 | 70.8 | 209.1 |

| 12 | 178.9 | 179.1 | 179.0 | 176.1 |

| 13 | 12.9 | 10.1 | 10.2 | 29.8 |

| 14 | 16.8 | 16.7 | 16.8 | 16.9 |

| 15 | 17.5 | 17.6 | 17.5 | 17.6 |

Note: Data for related compounds are provided for comparative analysis. The data for the nor-sesquiterpene ketone (13) is particularly relevant as it shares a similar core structure.[1]

Experimental Protocols

The elucidation of the structure of this compound and related sesquiterpene lactones involves a series of key experiments. The following sections provide a detailed methodology for these essential procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the connectivity and stereochemistry of this compound.

-

Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a Bruker-AC200 spectrometer or an equivalent instrument.

-

Sample Preparation : Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

-

¹H NMR Spectroscopy : Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms in the molecule. These parameters provide information about the electronic environment and neighboring protons for each hydrogen nucleus.

-

¹³C NMR Spectroscopy : Carbon-13 NMR spectra are recorded to identify the number of unique carbon atoms and their chemical environments. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

-

2D NMR Experiments : To establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments are utilized:

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Establishes long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for assembling the carbon skeleton.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

Instrumentation : A Hewlett-Packard HP5985 spectrometer or a similar instrument is used to obtain mass spectra.

-

Analysis : The mass spectrum of the parent molecule reveals its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural clues. For a related nor-sesquiterpene ketone, a molecular ion peak (M⁺) was observed at m/z 238.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrumentation : IR spectra are recorded on a Perkin-Elmer 257 or 1760x spectrometer.

-

Sample Preparation : Samples are typically analyzed as a thin film on sodium chloride (NaCl) plates.

-

Analysis : The presence of characteristic absorption bands in the IR spectrum indicates specific functional groups. For instance, a broad absorption signal around 3400 cm⁻¹ is indicative of a hydroxyl group (-OH), while a strong absorption near 1760 cm⁻¹ is characteristic of a γ-lactone carbonyl group.[1]

Visualizing the Elucidation Pathway and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the chemical structure of this compound.

References

In Vitro Cytotoxicity of 11,13-Dihydroivalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 11,13-Dihydroivalin, a natural compound that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in non-Hodgkin's lymphoma (NHL). This document summarizes key quantitative data, details experimental methodologies for core assays, and visualizes the implicated signaling pathways to support further research and development efforts.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound, also referred to as 11(13)-dehydroivaxillin (DHI), have been evaluated against a panel of non-Hodgkin's lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values, estimated from dose-response curves after 24 hours of treatment, are presented below. These values indicate a potent and selective inhibitory effect on lymphoma cells.

| Cell Line | Type of Lymphoma | Estimated IC50 (µM) after 24h |

| NAMALWA | Burkitt's Lymphoma (BL) | ~6.0 |

| U2932 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | ~6.5 |

| SU-DHL-2 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | ~7.0 |

| Daudi | Burkitt's Lymphoma (BL) | >10 |

| SU-DHL-4 | Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL) | >10 |

| OCI-Ly8 | Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL) | >10 |

Note: IC50 values are estimated from graphical data presented in "Identification of 11(13)-dehydroivaxillin as a potent therapeutic agent against non-Hodgkin's lymphoma" as explicit values were not provided in the text.

Experimental Protocols

Detailed methodologies for assessing the in vitro cytotoxicity of this compound are crucial for the reproducibility of experimental findings. The following sections outline the protocols for the key assays used in the cited research.

Cell Proliferation Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample, thereby assessing cell proliferation.

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed non-Hodgkin's lymphoma cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Pre-incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to acclimate.

-

Compound Treatment: Add 10 µL of varying concentrations of this compound (e.g., 0, 5, 7, 10 µM) or a vehicle control to the wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well, being careful to avoid introducing air bubbles.

-

Final Incubation: Incubate the plate for 1-4 hours in the incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.

Cell Viability Assay (Trypan Blue Exclusion Assay)

The Trypan Blue exclusion assay is a dye exclusion method used to differentiate viable from non-viable cells.

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Protocol:

-

Cell Culture and Treatment: Culture non-Hodgkin's lymphoma cells in 6-well plates. Treat the cells with different concentrations of this compound or a vehicle control for the specified duration.

-

Cell Harvesting: Collect the cells from each well and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS).

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).

-

Incubation: Allow the mixture to incubate at room temperature for 1-2 minutes.

-

Cell Counting: Load the stained cell suspension onto a hemocytometer.

-

Microscopic Examination: Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.

-

Calculation: Calculate the percentage of cell viability using the following formula: Viability (%) = (Number of viable cells / Total number of cells) x 100

Signaling Pathways and Visualizations

This compound exerts its cytotoxic effects by modulating several key signaling pathways that are often dysregulated in cancer. The primary mechanism involves the inhibition of the NF-κB pathway, with additional effects on the PI3K/AKT and ERK signaling cascades.[1]

NF-κB Signaling Pathway Inhibition

This compound has been shown to inhibit the canonical NF-κB signaling pathway, which is constitutively active in many types of non-Hodgkin's lymphoma and plays a crucial role in promoting cell survival and proliferation.[1] The compound is believed to directly interact with and inhibit IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of its anti-apoptotic target genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of PI3K/AKT and ERK Signaling Pathways

In addition to its effects on NF-κB, this compound also influences the PI3K/AKT and ERK signaling pathways. The specific effects (activation or inhibition) can be cell-type dependent.[1] In sensitive non-Hodgkin's lymphoma cell lines, inhibition of these pathways contributes to the overall cytotoxic and pro-apoptotic response. These pathways are critical regulators of cell survival, growth, and proliferation.

Caption: Modulation of PI3K/AKT and ERK signaling by this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The overall workflow for assessing the in vitro cytotoxicity of a compound like this compound involves a series of sequential steps, from initial cell culture to data analysis.

Caption: General workflow for in vitro cytotoxicity assessment.

References

The Anti-inflammatory Potential of 11,13-Dihydroivalin: A Technical Whitepaper

Disclaimer: Scientific literature explicitly detailing the anti-inflammatory properties of 11,13-Dihydroivalin is not currently available. This technical guide has been constructed based on the established activities of its parent compound, Ivalin, and the broader class of sesquiterpene lactones. The quantitative data and experimental protocols are presented as illustrative examples based on the activities of structurally related compounds and should be considered hypothetical.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Sesquiterpene lactones are characterized by a C15 isoprenoid structure and are abundant in plants of the Asteraceae family. Numerous studies have demonstrated the significant anti-inflammatory potential of this class of molecules, suggesting that this compound may also possess valuable therapeutic properties in the context of inflammatory disorders.

The anti-inflammatory effects of sesquiterpene lactones are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, sesquiterpene lactones can effectively reduce the production of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This whitepaper aims to provide a comprehensive technical overview of the potential anti-inflammatory profile of this compound, drawing upon the established mechanisms and experimental data from closely related sesquiterpene lactones.

Postulated Mechanism of Action

The primary anti-inflammatory mechanism of action for many sesquiterpene lactones involves the covalent modification of sulfhydryl groups on key signaling proteins, owing to the presence of an α,β-unsaturated carbonyl group in the lactone ring. Although the 11,13-double bond is saturated in this compound, other reactive sites within the molecule may still contribute to its bioactivity. The core anti-inflammatory activity is likely mediated through the inhibition of two major signaling cascades:

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. It is hypothesized that this compound, like other sesquiterpene lactones, may inhibit this pathway at several key junctures:

-

Inhibition of IκB Kinase (IKK) Complex: By potentially interacting with the IKK complex, this compound could prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

-

Prevention of NF-κB Translocation: Maintaining IκBα in its unphosphorylated state would sequester the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus.

-

Reduced Transcription of Pro-inflammatory Genes: The absence of nuclear NF-κB would lead to a significant reduction in the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), adhesion molecules, and inflammatory enzymes (iNOS, COX-2).

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammatory signals. Sesquiterpene lactones have been shown to modulate these pathways, and it is plausible that this compound would act similarly:

-

Suppression of p38 and JNK Phosphorylation: this compound may inhibit the phosphorylation of key kinases in the p38 and JNK pathways, which are strongly associated with the production of inflammatory mediators.

-

Inhibition of AP-1 Activation: The JNK pathway, in particular, leads to the activation of the transcription factor AP-1. By inhibiting JNK, this compound could reduce the expression of AP-1 target genes involved in inflammation.

Quantitative Data (Hypothetical)

The following tables summarize the potential in vitro and in vivo anti-inflammatory activities of this compound based on typical values observed for other sesquiterpene lactones.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Parameter | Hypothetical IC₅₀ (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite Concentration | 5 - 25 |

| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | LPS | PGE₂ Concentration | 1 - 15 |

| TNF-α Production | RAW 264.7 / THP-1 | LPS | TNF-α Concentration | 2 - 20 |

| IL-6 Production | RAW 264.7 / THP-1 | LPS | IL-6 Concentration | 5 - 30 |

| NF-κB Reporter Gene Assay | HEK293T | TNF-α | Luciferase Activity | 1 - 10 |

Table 2: Hypothetical In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Species | Administration Route | Dosage Range (mg/kg) | Measured Outcome | Hypothetical Efficacy (% Inhibition) |

| Carrageenan-Induced Paw Edema | Rat/Mouse | i.p. / p.o. | 10 - 50 | Paw Volume Reduction | 30 - 60% |

| LPS-Induced Acute Lung Injury | Mouse | i.p. | 5 - 25 | Reduction in Inflammatory Cell Infiltration | 40 - 70% |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | p.o. | 10 - 50 | Improvement in Disease Activity Index (DAI) | 35 - 65% |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to assess the anti-inflammatory potential of this compound.

In Vitro Anti-inflammatory Assays

4.1.1 Cell Culture and Treatment Murine macrophage cells (RAW 264.7) or human monocytic cells (THP-1, differentiated into macrophages with PMA) are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

4.1.2 Nitric Oxide (NO) Production Assay

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

4.1.3 Cytokine (TNF-α, IL-6) Measurement

-

Seed RAW 264.7 or differentiated THP-1 cells in a 24-well plate.

-

Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.

-

Collect the supernatant and measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4.1.4 Western Blot Analysis for iNOS, COX-2, and MAPK Phosphorylation

-

Plate cells in a 6-well plate and treat as described above.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against iNOS, COX-2, phospho-p38, p38, phospho-JNK, JNK, and β-actin overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Model

4.2.1 Carrageenan-Induced Paw Edema in Rats

-

Acclimatize male Wistar rats (180-220 g) for one week.

-

Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.). A positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups relative to the vehicle control group.

Visualization of Signaling Pathways

The following diagrams illustrate the potential points of intervention for this compound within the NF-κB and MAPK signaling pathways.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking, its classification as a sesquiterpene lactone provides a strong rationale for its potential as an anti-inflammatory agent. Based on the well-documented activities of this compound class, it is hypothesized that this compound could exert its effects through the inhibition of the NF-κB and MAPK signaling pathways, thereby reducing the expression and production of key inflammatory mediators. The experimental protocols and hypothetical data presented in this whitepaper provide a framework for the future investigation of this compound as a novel therapeutic candidate for inflammatory diseases. Further research is warranted to isolate or synthesize this compound and validate its bioactivity through rigorous in vitro and in vivo studies.

A Comprehensive Technical Guide to Sesquiterpene Lactones from Blumea balsamifera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blumea balsamifera (L.) DC., commonly known as Sambong, is a medicinal herb widely used in traditional medicine across Southeast Asia.[1] The plant is a rich source of various phytochemicals, including flavonoids, volatile oils, and terpenoids.[2][3] Among these, sesquiterpene lactones have garnered significant scientific interest due to their diverse and potent biological activities.[1][2] These compounds are a class of C15 terpenoids characterized by a lactone ring and are known for their cytotoxic and anti-inflammatory properties.[4][5] This technical guide provides an in-depth overview of the sesquiterpene lactones isolated from B. balsamifera, detailing their extraction and isolation protocols, quantitative data, and biological activities, with a focus on their potential in drug discovery and development.

Experimental Protocols: Extraction and Isolation

The isolation of sesquiterpene lactones from B. balsamifera involves a multi-step process beginning with the extraction from dried plant material, followed by chromatographic separation and purification.

General Extraction Methodology

A common approach for extracting sesquiterpenoids and other secondary metabolites from B. balsamifera involves solvent extraction from the dried and powdered leaves.

-

Initial Extraction: Dried leaves of B. balsamifera are macerated in a solvent such as 90% ethanol or methanol.[6][7][8] For instance, 50 grams of powdered dried leaves can be macerated in 500 mL of methanol for 18 hours, sometimes with gentle heating (e.g., 40°C for 6 hours) to increase efficiency.[8]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[8]

-

Fractionation: The crude extract is often subjected to further fractionation using solvents of varying polarity. For example, a methanolic extract can be successively partitioned with n-hexane and ethyl acetate to separate compounds based on their polarity.[9]

Chromatographic Separation and Purification

Column chromatography is a principal technique for the isolation of individual sesquiterpene lactones from the fractionated extracts.

-

Silica Gel Column Chromatography: The ethyl acetate fraction, which is typically rich in sesquiterpenoids, is subjected to silica gel column chromatography.[10] The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Further Purification: Fractions collected from the initial column are often further purified using techniques like Sephadex LH-20 column chromatography or preparative Thin Layer Chromatography (TLC) to yield pure compounds.[10] High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is also employed for final purification and analysis.[8][11]

The general workflow for the extraction and isolation of these compounds is illustrated in the diagram below.

Caption: Figure 1: General Experimental Workflow for Isolation.

Identified Sesquiterpene Lactones and Quantitative Data

Several sesquiterpene lactones have been successfully isolated and characterized from B. balsamifera. The structures of these compounds are typically elucidated using extensive spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry.[9]

Table 1: Sesquiterpene Lactones Identified from Blumea balsamifera

| Compound Name | Molecular Formula | Notes | Reference(s) |

|---|---|---|---|

| Blumealactone A | C₁₅H₂₀O₃ | A novel sesquiterpene lactone. | [6][7] |

| Blumealactone B | C₁₅H₂₀O₃ | A novel sesquiterpene lactone. | [6][7] |

| Blumealactone C | C₁₅H₂₀O₄ | A novel sesquiterpene lactone. | [6][7] |

| Blumeaene E | Not specified | Exhibited cytotoxic activity. | [2][4] |

| Blumeaene N | Not specified | Exhibited cytotoxic activity. | [2][4] |

| Blumeaene J | C₂₀H₃₀O₅ | Exhibited moderate cytotoxicity. |[6] |

Quantitative analysis of specific sesquiterpene lactones in crude extracts is not extensively reported. However, bioactivity data, such as IC₅₀ values, provide a quantitative measure of their potency.

Table 2: Quantitative Bioactivity Data of Sesquiterpenoids from Blumea balsamifera

| Compound | Bioactivity Assay | Cell Line / Target | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|---|

| Blumeaene J | Cytotoxicity | LNCaP (Prostate Cancer) | 44.53 ± 4.95 | [6] |

| Blumeaene J | Cytotoxicity | SK-Mel2 (Melanoma) | 46.49 ± 3.84 | [6] |

| β-caryophyllene 8R,9R-oxide | PTP1B Inhibition | PTP1B Enzyme | 25.8 |[9] |

Biological Activities and Signaling Pathways

Sesquiterpene lactones from B. balsamifera and the plant's extracts exhibit a range of pharmacological activities, with antitumor and anti-inflammatory effects being the most prominent.[2][10]

Cytotoxic and Antitumor Activity

Sesquiterpene lactones are well-known for their cytotoxic properties, which are often attributed to the α-methylene-γ-lactone group that can act as a Michael acceptor, alkylating biological macromolecules like proteins and enzymes.[5] Studies have shown that sesquiterpenes isolated from B. balsamifera, such as Blumeaene E and Blumeaene N, possess cytotoxic activity against various cancer cell lines.[2][4] For instance, Blumeaene J demonstrated moderate cytotoxicity against prostate cancer (LNCaP) and melanoma (SK-Mel2) cells.[6] These compounds often induce apoptosis in cancer cells, making them promising candidates for anticancer drug development.[5]

The general workflow for screening the cytotoxic activity of these compounds is outlined below.

Caption: Figure 2: Cytotoxicity Screening Workflow.

Anti-inflammatory Activity

Blumea balsamifera has traditionally been used to treat inflammatory conditions like rheumatism.[3] Scientific studies have validated these uses, demonstrating the anti-inflammatory properties of its extracts and isolated compounds.[3][12] The mechanism of action often involves the modulation of key inflammatory signaling pathways. While research on diterpenoids from B. balsamifera has explicitly shown inhibition of the NF-κB pathway[3][13], sesquiterpene lactones are also known potent inhibitors of this critical inflammatory regulator.[10] They can prevent the phosphorylation and subsequent degradation of IκB, which in turn blocks the translocation of the NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α and IL-6.[3][10]

The diagram below illustrates the proposed inhibitory action on the NF-κB signaling pathway.

Caption: Figure 3: Inhibition of NF-κB Signaling Pathway.

Conclusion and Future Perspectives

Blumea balsamifera is a valuable natural source of sesquiterpene lactones with significant therapeutic potential. The compounds isolated to date, such as blumealactones and blumeaenes, have demonstrated promising cytotoxic and anti-inflammatory activities.[4][6] The established protocols for their extraction and isolation provide a solid foundation for further phytochemical investigation. Future research should focus on the isolation and structural elucidation of novel sesquiterpene lactones from this plant, comprehensive screening of their biological activities, and elucidation of their precise mechanisms of action. Quantitative analysis of these lead compounds in various extracts and their preclinical evaluation are critical next steps in harnessing the full potential of Blumea balsamifera for the development of new pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. Diterpenoids from Blumea balsamifera and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Blumea balsamifera—A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uruae.org [uruae.org]

- 13. researchgate.net [researchgate.net]

The Inferred Mechanism of Action of 11,13-Dihydroivalin: A Technical Guide

Disclaimer: Direct experimental data on the mechanism of action of 11,13-Dihydroivalin is not currently available in the public domain. This technical guide is based on the known biological activities of the structurally similar sesquiterpene lactone, Ivalin, and the well-documented mechanisms of the broader class of sesquiterpene lactones. The proposed mechanisms and pathways should be considered hypothetical until validated by direct experimental evidence for this compound.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. Due to the scarcity of direct research on this compound, this document extrapolates its potential mechanism of action from studies on the closely related compound, Ivalin, and the general mechanistic understanding of sesquiterpene lactones. The primary modes of action for this class of compounds involve the modulation of key cellular signaling pathways, primarily through the alkylation of nucleophilic residues in target proteins.

Putative Core Mechanisms of Action

The biological activity of sesquiterpene lactones is often attributed to the presence of an α,β-unsaturated carbonyl group in the lactone ring, which can react with nucleophiles, particularly the thiol groups of cysteine residues in proteins, via a Michael-type addition. This covalent modification can alter the function of key regulatory proteins, leading to the modulation of cellular signaling pathways. Based on the available literature for related compounds, the putative mechanism of action for this compound likely involves the following:

-

Inhibition of the NF-κB Signaling Pathway: A primary and well-documented mechanism for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] This is often achieved through the direct alkylation of the p65 subunit of the NF-κB heterodimer, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[3]

-

Modulation of PI3K/AKT and ERK Signaling Pathways: Sesquiterpene lactones have been shown to influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and the Extracellular signal-regulated kinase (ERK) pathways.[4][5] These pathways are crucial for cell survival, proliferation, and differentiation. The modulation can be either inhibitory or stimulatory depending on the specific compound and cellular context.

-

Induction of Apoptosis: By interfering with pro-survival signaling pathways and potentially through other mechanisms such as the induction of oxidative stress, this compound is likely to induce programmed cell death, or apoptosis, in susceptible cells.[6]

-

Cytoskeletal Disruption: The related compound, Ivalin, has been suggested to act as a microtubule inhibitor, which can disrupt cell division and lead to cell cycle arrest and apoptosis.[7]

Quantitative Data (Hypothetical, Based on Ivalin)

No direct quantitative data for this compound is available. The following table summarizes the reported cytotoxic activity of the structurally similar compound, Ivalin.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Ivalin | SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | 4.34 ± 0.10 | [7] |

| Ivalin | HL7702 (Normal Liver) | Cytotoxicity | 25.86 ± 0.87 | [7] |

Signaling Pathway Diagrams

The following diagrams illustrate the putative signaling pathways modulated by this compound, based on the known mechanisms of related sesquiterpene lactones.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

11,13-Dihydroivalin and the NF-κB Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential interaction between the sesquiterpene lactone 11,13-Dihydroivalin and the nuclear factor-kappa B (NF-κB) signaling pathway. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes findings from closely related sesquiterpene lactones to infer its likely mechanism of action. This guide details the canonical and non-canonical NF-κB signaling pathways, presents methodologies for key experiments to assess pathway modulation, and offers visualizations to facilitate understanding of the complex cellular processes involved. The information herein is intended to serve as a foundational resource for researchers investigating the anti-inflammatory and therapeutic potential of this compound and related compounds.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors are crucial regulators of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers.[1][2] The NF-κB family consists of five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). These proteins form various homodimers and heterodimers to regulate gene expression.

There are two major NF-κB signaling pathways: the canonical and the non-canonical pathway.

-

Canonical Pathway: This pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[3] This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] The degradation of IκBα releases the p65/p50 heterodimer, which then translocates to the nucleus to induce the transcription of target genes.[4]

-

Non-Canonical Pathway: The non-canonical pathway is activated by a specific subset of TNF receptor superfamily members, such as BAFFR and CD40.[4] This pathway involves the activation of the NF-κB-inducing kinase (NIK) and the IκB kinase alpha (IKKα), leading to the processing of the p100 protein to its p52 form. The resulting p52/RelB heterodimer then moves to the nucleus to regulate gene expression, primarily involved in B-cell maturation and lymphoid organogenesis.[3]

Sesquiterpene Lactones as Modulators of NF-κB Signaling

Sesquiterpene lactones are a class of naturally occurring compounds found in various plants, many of which have been reported to possess anti-inflammatory properties. Several studies on sesquiterpene lactones that are structurally related to this compound, such as inuviscolide, tomentosin, and 11β,13-dihydrolactucin, have demonstrated their ability to inhibit the NF-κB signaling pathway.

The proposed mechanisms of action for this class of compounds primarily focus on the inhibition of the canonical NF-κB pathway and include:

-

Direct Alkylation of p65: Some sesquiterpene lactones can directly interact with and alkylate the p65 subunit of NF-κB. This modification can interfere with the DNA-binding ability of p65, thereby preventing the transcription of pro-inflammatory genes.

-

Inhibition of IKK Phosphorylation: Certain sesquiterpene lactones have been shown to inhibit the phosphorylation of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, thus keeping the NF-κB heterodimer sequestered in the cytoplasm.

-

Reduction of p65 Expression: Some studies have reported a decrease in the total protein levels of the p65 subunit following treatment with sesquiterpene lactones.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes representative data from studies on related sesquiterpene lactones to provide a comparative context for their anti-inflammatory and NF-κB inhibitory effects.

| Compound | Cell Line | Stimulus | Concentration | Effect on NF-κB Pathway | Cytokine Inhibition | Reference |

| Inuviscolide | Human PBMCs | LPS or PMA | Not specified | Reduced p65 protein levels | Decreased IL-2, IL-1β, IFN-γ | [1] |

| Tomentosin | Human PBMCs | LPS or PMA | Not specified | Reduced p65 protein levels | Decreased IL-2, IL-1β, IFN-γ | [1] |

| 4α,5α-epoxy-10α, 14-dihydro- inuviscolide | Immune cells | PMA | Not specified | Inhibited NF-κB transcriptional activation | Dose-dependent reduction of IL-6, IL-4, IL-13, IFN-γ, IL-10 | [4] |

| 11β,13-dihydrolactucin | Caco-2, HT29-MTX-E12, Raji B co-culture | Not specified | Not specified | Prevented NF-κB activation | Reduced IL-6 and TNF-α gene expression | [5] |

| 11(13)-dehydroivaxillin | NHL cells | Not specified | Not specified | Inhibited NF-κB signaling pathway; directly interacts with IKKα/IKKβ | Not specified |

Experimental Protocols

To investigate the effects of this compound on the NF-κB signaling pathway, the following standard experimental protocols can be employed.

Western Blot for p65 Nuclear Translocation and IκBα Degradation

This method is used to determine the levels of the p65 subunit in the cytoplasm and nucleus, and the degradation of IκBα in the cytoplasm.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or HEK293T cells) at a suitable density. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an NF-κB activator (e.g., TNF-α or LPS) for a shorter duration (e.g., 30 minutes).

-

Cell Lysis and Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a cytoplasmic extraction buffer.

-

Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).

-

Resuspend the nuclear pellet in a nuclear extraction buffer.

-

Centrifuge and collect the supernatant (nuclear fraction).

-

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against p65, IκBα, and loading controls (e.g., β-actin for cytoplasmic fraction and Lamin B1 for nuclear fraction) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometric Analysis: Quantify the band intensities using image analysis software.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Cell Treatment: After 24-48 hours of transfection, pre-treat the cells with this compound for a specified duration, followed by stimulation with an NF-κB activator.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement:

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the firefly luciferase activity using a luminometer.

-

Add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase.

-

Measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Protocol:

-

Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells as described in the Western blot protocol.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or a fluorescent dye).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection:

-

For radioactive probes, expose the dried gel to an X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer the separated complexes to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway, the proposed points of inhibition by sesquiterpene lactones, and the general workflow for the key experimental protocols.

Caption: Canonical NF-κB Signaling Pathway.

Caption: Proposed Mechanisms of NF-κB Inhibition.

References

- 1. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 5. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 11,13-Dihydroivalin: An In-Depth Technical Guide

An Examination of a Sesquiterpene Lactone with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 11,13-Dihydroivalin

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. Its chemical structure is derived from the parent compound Ivalin. The "-dihydro" prefix indicates the saturation of a double bond, which can significantly alter the biological activity compared to the parent molecule. The lack of published research on this compound presents a significant knowledge gap but also an opportunity for novel investigation in drug discovery.

Physicochemical Properties

No experimental data on the physicochemical properties of this compound, such as solubility, pKa, and logP, are available in the public domain. Computational predictions could be performed based on its chemical structure, but these would require experimental validation.

Putative Pharmacological Profile Based on Related Compounds

Due to the absence of direct data, the potential pharmacological profile of this compound can only be inferred from studies on structurally similar compounds. It is imperative to treat these as hypotheses that require experimental verification.

Anti-inflammatory Activity (Inference from 11β,13-Dihydrolactucin)

The structurally related sesquiterpene lactone, 11β,13-dihydrolactucin, has demonstrated anti-inflammatory properties. Studies have shown its ability to modulate inflammatory pathways.

Hypothetical Signaling Pathway for Anti-inflammatory Action:

Caption: Hypothetical anti-inflammatory signaling pathway.

Anticancer Activity (Inference from 11(13)-dehydroivaxillin)

The related compound 11(13)-dehydroivaxillin has been investigated for its potential against non-Hodgkin's lymphoma. This suggests that other derivatives of ivalin, including this compound, might possess cytotoxic or antiproliferative properties against cancer cell lines.

Hypothetical Experimental Workflow for Anticancer Screening:

Caption: A hypothetical workflow for in vitro anticancer screening.

Future Directions and Research Recommendations

The significant lack of data on this compound underscores the need for foundational research to elucidate its pharmacological profile. The following experimental avenues are recommended:

-

In vitro screening: A broad-based in vitro screening against a panel of cancer cell lines and targets related to inflammation would be a crucial first step.

-

Target identification: If biological activity is confirmed, subsequent studies should focus on identifying the molecular targets of this compound.

-

Pharmacokinetic studies: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies followed by in vivo pharmacokinetic profiling in animal models would be essential for any drug development efforts.

-

Synthesis and derivatization: The development of a robust synthetic route to this compound would enable the generation of sufficient quantities for detailed studies and the creation of analogs with potentially improved pharmacological properties.

Conclusion

While the user's request for a detailed pharmacological profile of this compound cannot be fulfilled due to the absence of published scientific data, this guide highlights the current knowledge gap and provides a framework for future research based on the activities of structurally related compounds. The potential for novel biological activities makes this compound an intriguing candidate for further pharmacological investigation. Any future research in this area would be a valuable contribution to the field of natural product chemistry and drug discovery.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biosynthesis of Ivalin and Its Derivatives

This document provides a comprehensive technical overview of the biosynthetic pathway of ivalin, a significant eudesmanolide-type sesquiterpene lactone, and its related derivatives. Drawing from established knowledge of sesquiterpenoid metabolism, this guide details the enzymatic steps from the primary precursor to the core molecular scaffolds, outlines key experimental methodologies, and presents available quantitative data to support further research and development.

The Core Biosynthetic Pathway: From Precursor to Ivalin

The biosynthesis of ivalin, like other sesquiterpene lactones (STLs), originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), which is generated through the mevalonate (MVA) pathway. While the specific enzymes for ivalin are yet to be fully characterized, its eudesmanolide structure allows for a well-supported hypothetical pathway based on the extensively studied biosynthesis of its germacranolide precursor, costunolide. The pathway can be divided into two major stages: the formation of the key intermediate costunolide, and the subsequent cyclization and tailoring to form the ivalin scaffold.

Stage 1: Biosynthesis of the Germacranolide Precursor, (+)-Costunolide

The initial steps to form the foundational germacranolide lactone structure are catalyzed by three key enzymes, which have been identified and characterized in several species within the Asteraceae family[1][2][3].

-

Cyclization of FPP: The pathway is initiated by the enzyme Germacrene A Synthase (GAS) , a sesquiterpene synthase that catalyzes the complex cyclization of the linear FPP into the bicyclic hydrocarbon (+)-germacrene A[3][4].

-

Oxidation to an Acid: Next, Germacrene A Oxidase (GAO) , a multifunctional cytochrome P450 monooxygenase, carries out a three-step oxidation of the C12-methyl group of germacrene A. This process converts it first to an alcohol, then to an aldehyde, and finally to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid)[1][5][6].

-

Lactonization: The final step to create the characteristic lactone ring is catalyzed by Costunolide Synthase (COS) . This enzyme, also a cytochrome P450 (typically from the CYP71BL subfamily), performs a stereospecific hydroxylation at the C6 position of germacrene A acid. The resulting 6α-hydroxy intermediate undergoes a spontaneous intramolecular dehydration (losing water) to form the stable γ-lactone ring of (+)-costunolide[1][3][7].

Stage 2: Proposed Biosynthesis of the Ivalin Eudesmanolide Scaffold